4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde
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Overview
Description
4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde: is an aromatic compound with the molecular formula C₁₁H₁₃NO₇ . It is characterized by the presence of two methoxymethoxy groups and a nitro group attached to a benzaldehyde core. This compound is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde typically involves the protection of hydroxyl groups followed by nitration and formylation reactions. A common synthetic route includes:
Protection of Hydroxyl Groups: The starting material, 4,5-dihydroxybenzaldehyde, is treated with methoxymethyl chloride in the presence of a base such as sodium hydride to form 4,5-bis(methoxymethoxy)benzaldehyde.
Nitration: The protected benzaldehyde is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position, yielding this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The methoxymethoxy groups can be substituted under acidic or basic conditions to yield different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.
Substitution: Acidic or basic hydrolysis conditions.
Major Products:
Reduction: 4,5-Bis(methoxymethoxy)-2-aminobenzaldehyde.
Oxidation: 4,5-Bis(methoxymethoxy)-2-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting specific biological pathways.
Biological Studies: It is employed in studies investigating the effects of nitroaromatic compounds on biological systems.
Material Science: The compound can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde is primarily related to its functional groups:
Nitro Group: The nitro group can undergo reduction to form an amino group, which can interact with various biological targets.
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes.
Methoxymethoxy Groups: These groups can be hydrolyzed to reveal hydroxyl groups, which can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
4,5-Dimethoxy-2-nitrobenzaldehyde: Similar structure but with methoxy groups instead of methoxymethoxy groups.
2-Nitrobenzaldehyde: Lacks the methoxymethoxy groups, making it less sterically hindered.
4,5-Dihydroxy-2-nitrobenzaldehyde: Contains hydroxyl groups instead of methoxymethoxy groups, making it more reactive in certain conditions.
Uniqueness: 4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde is unique due to the presence of methoxymethoxy groups, which provide steric protection and influence the compound’s reactivity and solubility. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
4,5-bis(methoxymethoxy)-2-nitrobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c1-16-6-18-10-3-8(5-13)9(12(14)15)4-11(10)19-7-17-2/h3-5H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKCSMXQWQAGMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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